Tropone

Vue d'ensemble

Description

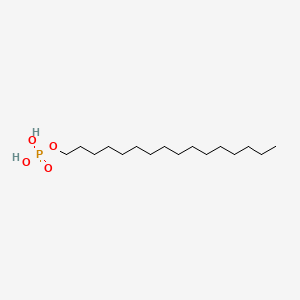

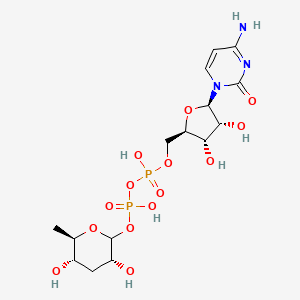

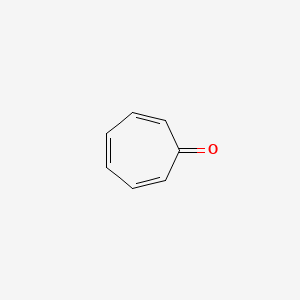

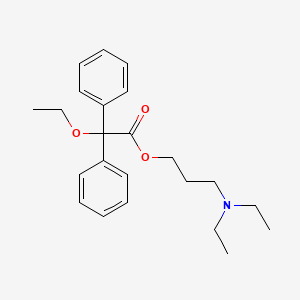

Il se compose d'un cycle carboné à sept chaînons avec trois groupes alcènes conjugués et un groupe cétone . La tropone est connue depuis 1951 et est également appelée oxyde de cycloheptatriénylium .

Voies de synthèse et conditions de réaction :

Oxydation par le dioxyde de sélénium : L'une des méthodes de synthèse de la this compound implique l'oxydation du cycloheptatriène à l'aide de dioxyde de sélénium.

Synthèse indirecte à partir de la tropinone : Une autre méthode comprend l'élimination d'Hofmann et la bromation de la tropinone.

Oxydation du 1,3,5-cycloheptatriène : Cette méthode implique l'oxydation du 1,3,5-cycloheptatriène avec du permanganate de potassium alcalin.

Méthodes de production industrielle :

- La production industrielle de la this compound suit généralement la méthode d'oxydation par le dioxyde de sélénium en raison de son efficacité et de son rendement .

Types de réactions :

Substitution électrophile : La this compound réagit avec les électrophiles, tels que le brome, conduisant à des produits d'addition 1,2.

Réactions de cycloaddition : La this compound participe à des réactions de cycloaddition d'ordre supérieur, telles qu'avec le cyclopentadiène, formant des cycloadduits.

Réactifs et conditions courants :

Agents oxydants : Dioxyde de sélénium, permanganate de potassium

Électrophiles : Brome.

Partenaires de cycloaddition : Cyclopentadiène.

Principaux produits :

Acide benzoïque : Formé à partir de la contraction de cycle de la this compound.

Cycloadduits : Formés à partir de réactions de cycloaddition.

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique sa nature électrophile, lui permettant de participer à diverses réactions chimiques. Le groupe carbonyle dans la this compound est fortement polarisé en raison du cycle triène, donnant une charge partielle positive à l'atome de carbone et une charge partielle négative à l'oxygène . Cette polarisation facilite les réactions de substitution électrophile et de cycloaddition .

Composés similaires :

Tropolone : 2-hydroxy-2,4,6-cycloheptatriène-1-one, qui possède un groupe hydroxyle supplémentaire par rapport à la this compound.

Hinokitiol (β-Thujaplicine) : Un troponoïde naturel isolé de l'huile du cèdre de Formose.

Unicité de la this compound :

- La structure unique de la this compound, avec un cycle à sept chaînons et des groupes alcènes conjugués, la distingue des autres composés aromatiques .

- Sa capacité à subir une variété de réactions chimiques, y compris l'oxydation, la substitution électrophile et la cycloaddition, met en évidence sa polyvalence en synthèse organique .

Applications De Recherche Scientifique

Mécanisme D'action

Tropone’s mechanism of action involves its electrophilic nature, allowing it to participate in various chemical reactions. The carbonyl group in this compound is highly polarized due to the triene ring, giving a partial positive charge on the carbon atom and a partial negative charge on oxygen . This polarization facilitates electrophilic substitution and cycloaddition reactions .

Comparaison Avec Des Composés Similaires

Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group compared to tropone.

Hinokitiol (β-Thujaplicin): A natural troponoid isolated from the oil of the Formosan cedar.

Uniqueness of this compound:

- This compound’s unique structure, with a seven-membered ring and conjugated alkene groups, distinguishes it from other aromatic compounds .

- Its ability to undergo a variety of chemical reactions, including oxidation, electrophilic substitution, and cycloaddition, highlights its versatility in organic synthesis .

Propriétés

IUPAC Name |

cyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-7-5-3-1-2-4-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWDCTQRORVHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Record name | tropone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tropone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202169 | |

| Record name | Tropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-80-0 | |

| Record name | Tropone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-cycloheptatrien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO48X7SUFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques be used to characterize tropone?

A1: Several spectroscopic methods are valuable for characterizing this compound:

- NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the structure and conformation of this compound and its derivatives. For instance, 13C NMR analysis, aided by techniques like shift reagent studies and off-resonance decoupling, helped assign the chemical shifts of this compound and thiothis compound. [] This method is particularly useful for analyzing the effects of substituents on the electronic environment of the this compound ring.

- UV-Vis Spectroscopy: This technique is useful for studying the electronic transitions within the this compound molecule and provides insights into its conjugation and aromaticity. The UV-Vis spectra of this compound derivatives, such as naphtho[2,3-c]this compound and anthro[2,3-c]this compound, exhibit characteristic absorption bands that reflect their extended π-conjugation. []

- IR Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, particularly the characteristic carbonyl group stretching vibration. Studies on the IR spectra of this compound and its benzologues have helped differentiate between carbonyl stretching bands and carbon-carbon stretching frequencies. []

Q2: What is unique about the reactivity of this compound compared to other cyclic ketones?

A2: this compound's reactivity stems from its unique electronic structure:

- Aromaticity and Polarity: While this compound possesses a cyclic conjugated system, it exhibits a weaker aromatic character than benzene. This characteristic, coupled with the electron-withdrawing effect of the carbonyl group, renders the this compound ring susceptible to nucleophilic attack, particularly at the 2- and 7-positions. [, , ]

- Tautomerism: this compound can exist in equilibrium with its valence tautomer, norcaradiene. This equilibrium plays a crucial role in various reactions of this compound, including cycloadditions and rearrangements. []

Q3: How can this compound be used as a building block in organic synthesis?

A3: this compound's diverse reactivity makes it a valuable precursor for synthesizing a wide range of compounds:

- Cycloadditions: this compound can participate in both [4+2] and [6+4] cycloaddition reactions with various dienophiles, offering routes to complex polycyclic frameworks. High-pressure conditions can enhance the efficiency and selectivity of these cycloadditions. [, ]

- Nucleophilic Substitutions: The electron-deficient nature of the this compound ring facilitates nucleophilic substitution reactions. For instance, 2-halotropones readily undergo substitution with amines, hydrazides, and Grignard reagents, providing access to diversely substituted troponoids. [, , ]

- Rearrangements: this compound derivatives can undergo various rearrangements, often under acidic or basic conditions. These rearrangements can lead to the formation of benzenoid compounds, dihydrobenzene derivatives, and other intriguing structures. [, ]

Q4: Are there any catalytic applications of this compound or its derivatives?

A4: While not as widely explored as its synthetic utility, this compound derivatives have shown promise in catalysis:

- Lewis Acid Catalysis: The electron-deficient nature of the this compound ring can impart Lewis acidity to its derivatives. For example, B(C6F5)3-catalyzed cycloaddition of this compound with 1,1-diethoxyethene proceeds through a [4+2] pathway due to the activation of the this compound carbonyl group by the Lewis acid. []

- Transition Metal Catalysis: The unique electronic properties of this compound make it an interesting ligand for transition metal complexes. Researchers have synthesized titanium complexes containing anilinothis compound ligands, which exhibit catalytic activity in olefin polymerization. []

Q5: How do substituents on the this compound ring influence its reactivity and properties?

A5: Substituent effects on this compound are significant and can be understood through electronic and steric factors:

- Electronic Effects: Electron-withdrawing groups, such as halogens or nitro groups, typically enhance the reactivity of the this compound ring towards nucleophiles by further deactivating the ring. Conversely, electron-donating groups, like alkoxy or amino groups, can modulate the reactivity and influence the regioselectivity of reactions. [, , ]

- Steric Effects: Bulky substituents, particularly at the 2- and 7-positions, can hinder the approach of reagents and influence the stereochemical outcome of reactions. For instance, the presence of a bulky group at the 7-position can direct nucleophilic attack to the 5-position in certain reactions. []

Q6: Are there any specific examples of how SAR studies have been applied to this compound derivatives?

A6: Yes, researchers have investigated the impact of substituents on the properties and activities of various this compound derivatives:

- Mesomorphic Properties: Studies on 2-(4-alkoxybenzoyloxy)-5-alkylaminotropones and 5-alkoxy-2-(4-alkylaminobenzoyloxy)tropones have shown that the position and length of alkoxy and alkylamino substituents significantly influence their liquid crystalline behavior. The ability of the benzoyl group to undergo sigmatropic migration also plays a crucial role in their mesomorphic properties. []

- Cytotoxicity: SAR studies on benzo[b]cyclohept[e][1,4]oxazines and 2-aminothis compound derivatives revealed that bromination of the this compound ring and the introduction of specific substituents, like formylbenzene or isopropyl groups, could enhance their tumor-specific cytotoxicity. []

Q7: How has computational chemistry contributed to our understanding of this compound chemistry?

A7: Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable in studying this compound and its derivatives:

- Electronic Structure and Aromaticity: DFT calculations have provided insights into the electronic structure and aromaticity of this compound and its derivatives, helping to rationalize their reactivity patterns. []

- Reaction Mechanisms: Computational studies have been employed to elucidate the mechanisms of various reactions involving this compound, including cycloadditions, rearrangements, and nucleophilic substitutions. [, ]

- Structure-Property Relationships: DFT calculations, coupled with experimental data, have enabled the development of quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of novel this compound derivatives. []

Q8: What are some potential future directions for research on this compound?

A8: this compound's unique properties and reactivity continue to inspire further exploration:

- Development of Novel Materials: The incorporation of this compound units into polymers and other materials could lead to intriguing electronic and optical properties. Further research on the synthesis and polymerization of this compound-containing monomers is warranted. []

- Exploration of Biological Activity: While some this compound derivatives have shown promising biological activity, further investigation into their therapeutic potential, particularly in areas like anticancer and antimicrobial agents, is warranted. [, ]

- Sustainable Synthesis and Applications: Developing environmentally friendly synthetic routes to this compound and its derivatives, as well as exploring their potential in sustainable technologies, is an important area for future research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)